molecular formula C23H29N3O4S B2355070 N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898348-16-8

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2355070
CAS No.: 898348-16-8
M. Wt: 443.56
InChI Key: ISAIGCLCMPMSQG-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound with the molecular formula C23H29N3O4S and a molecular weight of 443.56.

Preparation Methods

The synthesis of N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(1-tosylpiperidin-2-yl)ethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl or tosyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound.

Scientific Research Applications

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

  • N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1,N2-bis(2-chlorobenzyl)oxalamide

These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

N'-benzyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-18-10-12-21(13-11-18)31(29,30)26-16-6-5-9-20(26)14-15-24-22(27)23(28)25-17-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAIGCLCMPMSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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